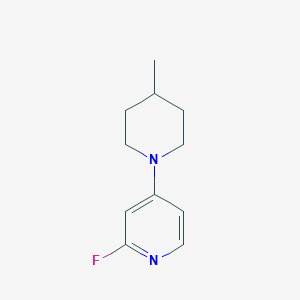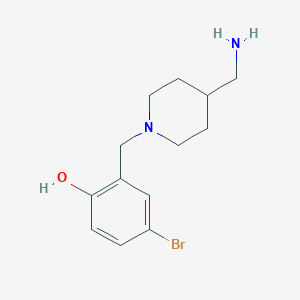
2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol
Overview
Description
“2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, a bromophenol group, and an aminomethyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives typically have a high boiling point due to the presence of the nitrogen atom .
Scientific Research Applications
Catechol Oxidase Activity Modeling
The chemical structure of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol is analogous to compounds used in modeling the active sites of type 3 copper proteins. Research has synthesized compounds with similar structures to study their role as models for catechol oxidase, an enzyme involved in the oxidation of catechol to o-quinone. For instance, studies have synthesized unsymmetrical compartmental dinucleating ligands, incorporating bromophenol with piperazine and piperidine arms, to investigate their catecholase activity. These models help understand the enzymatic reactions and the influence of structural elements on the activity (Merkel et al., 2005).
Ligand Coordination Chemistry
Another application involves exploring the unique coordination chemistry of copper (II) with various ligands, including structures similar to this compound. Research has focused on designing ligands to understand the impact of different substituents on the coordination chemistry of copper, which is essential for developing new materials and catalysts with tailored properties. These studies contribute to the broader field of inorganic chemistry by providing insights into the complex interactions between metal ions and ligands (Majumder et al., 2016).
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their potential anticancer activities. Studies have synthesized halogen-bearing phenolic chalcones and their corresponding bis Mannich bases to assess their cytotoxic effects. These compounds are investigated for their ability to inhibit carbonic anhydrase enzyme and exhibit selective toxicity towards tumor cells, indicating their potential as lead molecules for anticancer drug development (Yamali et al., 2016).
DNA and Protein Binding
Research into azide-bridged polymeric Cu(II) complexes using ligands structurally similar to this compound has shown high DNA- and human serum albumin (HSA)-binding efficacy, leading to significant anticancer activity. Such studies are crucial for developing new chemotherapeutic agents that target cancer cells more effectively while minimizing side effects (Das et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a significant role in DNA damage response and cell cycle checkpoint control .
Mode of Action
It is likely that it interacts with its target protein, potentially inhibiting its function . This interaction could lead to changes in the protein’s activity, affecting cellular processes such as cell cycle progression and DNA repair.
Biochemical Pathways
Given the potential target, it may influence pathways related to dna damage response and cell cycle control . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
In silico studies of similar compounds suggest they may have good pharmacokinetic characteristics . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol’s action would likely depend on its specific mode of action and the cellular context. If it acts as an inhibitor of Serine/threonine-protein kinase Chk1, it could potentially disrupt cell cycle control and DNA damage response, leading to altered cell behavior .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions. This compound’s interaction with CDK2, for example, results in the inhibition of the kinase activity, thereby affecting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the serine/threonine-protein kinase Chk1, which plays a role in DNA damage response . By inhibiting Chk1, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as CDK2 and Chk1, leading to their inhibition . This inhibition results in the disruption of cell cycle progression and induction of apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell cycle regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity, bioavailability, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also determined by its affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biochemical properties and cellular effects.
Properties
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKUOJWFIFRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


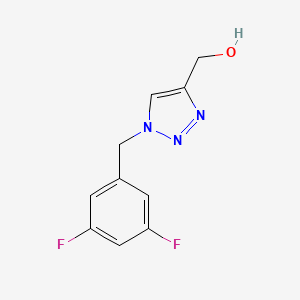
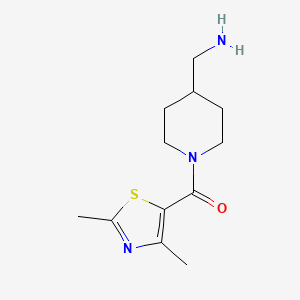
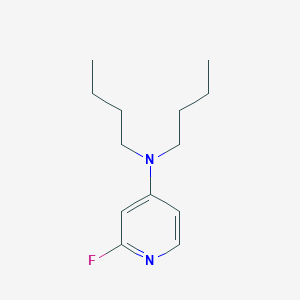
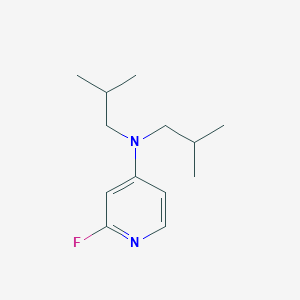
![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
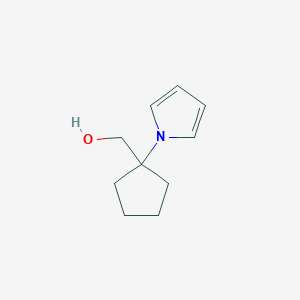
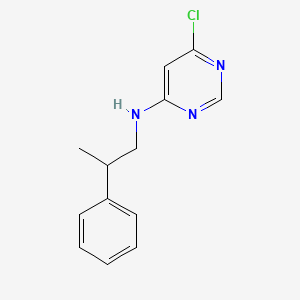
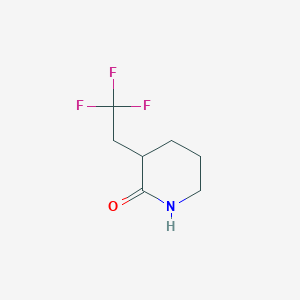
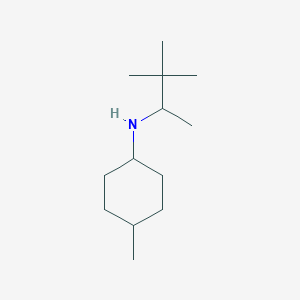
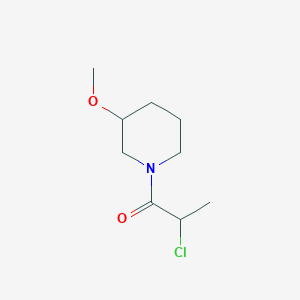
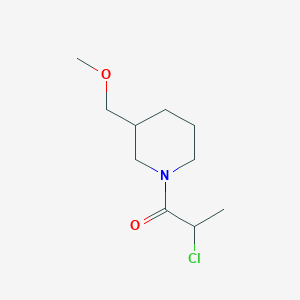
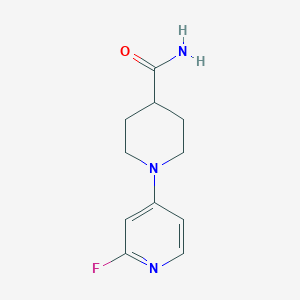
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
